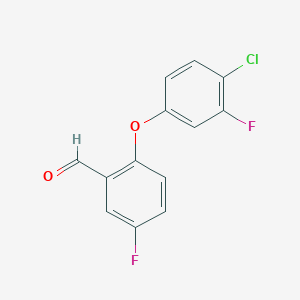

2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” is a chemical compound. However, there is limited information available about this specific compound. It seems to be closely related to “2-(3-Chloro-4-fluorophenoxy)acetic acid” and “2-(4-chloro-3-fluorophenoxy)acetic acid” which are known compounds12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde”. However, it’s worth noting that the synthesis of similar compounds often involves the reaction of a halogenated benzene derivative with a fluorinated benzene derivative2.Molecular Structure Analysis

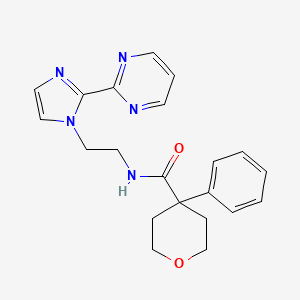

The molecular structure of “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” is not readily available. However, based on its name, it likely contains a benzene ring with chlorine and fluorine substitutions, and an aldehyde group34.Chemical Reactions Analysis

Specific chemical reactions involving “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” are not available in the literature. However, similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds2.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” are not readily available. However, a related compound, “2-(4-chloro-3-fluorophenoxy)acetic acid”, is a solid at room temperature, has a molecular weight of 204.58, and a purity of 95%2.Scientific Research Applications

Synthesis Methods : Several studies have focused on synthesizing fluorobenzaldehyde derivatives, including 2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde. For instance, a study by Yoshida and Kimura (1988) discussed the synthesis of various fluorobenzaldehydes from chlorobenzaldehydes using potassium fluoride, highlighting a convenient and effective method for producing these compounds (Yoshida & Kimura, 1988).

Key Intermediates in Herbicide Production : Zhou Yu (2002) demonstrated the use of a similar compound in the synthesis of key herbicide intermediates. This study underscores the importance of such fluorobenzaldehyde derivatives in the agricultural chemical industry (Zhou Yu, 2002).

Pharmaceutical Intermediates : The compound has been used as an intermediate in synthesizing various pharmaceutical compounds. For example, Jagadhani, Kundlikar, and Karale (2015) reported using fluorobenzaldehydes in creating benzothiazepines, which are important in medical research (Jagadhani, Kundlikar, & Karale, 2015).

Polymer Synthesis : Pimpha, Tantayanon, and Harris (2004) discussed using fluorinated benzaldehydes in synthesizing novel poly(aryl ether) polymers, highlighting the compound's role in advanced materials research (Pimpha, Tantayanon, & Harris, 2004).

Antimicrobial Properties : A study by Jagadhani, Kundalikar, and Karale (2014) explored the antimicrobial properties of compounds synthesized from fluorobenzaldehydes, demonstrating its potential in developing new antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).

Chemical Analysis and Sensing : Research by Liu et al. (2015) demonstrated the use of fluorobenzaldehyde derivatives in developing chemosensors for detecting fluoride ions, showing the compound's utility in analytical chemistry (Liu et al., 2015).

Safety And Hazards

The safety and hazards of “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” are not known. However

properties

IUPAC Name |

2-(4-chloro-3-fluorophenoxy)-5-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O2/c14-11-3-2-10(6-12(11)16)18-13-4-1-9(15)5-8(13)7-17/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUMIPDUWHZNQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2479916.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)

![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)

![Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2479929.png)

![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate](/img/structure/B2479936.png)